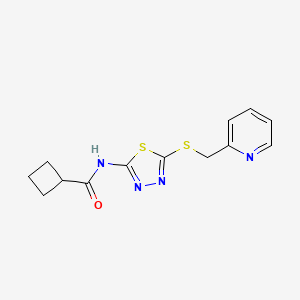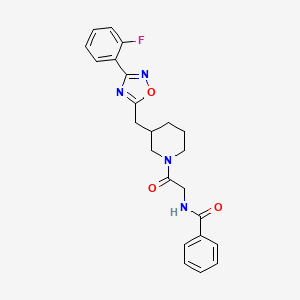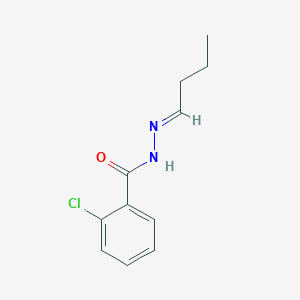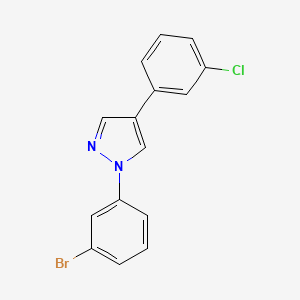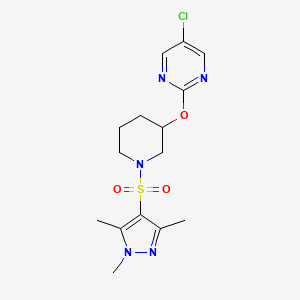![molecular formula C13H13NO2S B2432183 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide CAS No. 2380068-15-3](/img/structure/B2432183.png)
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide, commonly known as FTC, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. FTC is a cyclopropane derivative that has been synthesized using a unique method, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of FTC is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in viral replication and cancer cell growth. FTC has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV and other retroviruses. It also inhibits the activity of thymidylate synthase, an enzyme involved in DNA synthesis in cancer cells.
Biochemical and Physiological Effects:
FTC has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, FTC has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
FTC has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits excellent stability under various conditions. However, its use in biological assays can be limited due to its low solubility in water and other common solvents.
Zukünftige Richtungen
There are several future directions for the study of FTC. In medicinal chemistry, further studies are needed to evaluate its potential as an anticancer and antiviral agent. Additionally, its use in the treatment of inflammatory diseases should be explored further.
In the field of organic electronics, further studies are needed to optimize its charge transport properties and to explore its potential for use in other electronic devices.
Conclusion:
In conclusion, N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity FTC in good yields. FTC has been extensively studied for its potential applications in medicinal chemistry and organic electronics. Its mechanism of action is believed to involve the inhibition of enzymes involved in viral replication and cancer cell growth. FTC has several biochemical and physiological effects, and its use in lab experiments is limited by its low solubility in water and other common solvents. There are several future directions for the study of FTC, including its potential as an anticancer and antiviral agent and its use in the treatment of inflammatory diseases.
Synthesemethoden
FTC is synthesized using a multistep process that involves the reaction of furan-2-ylmethylamine with thiophene-2-carboxylic acid, followed by the reaction of the resulting intermediate with cyclopropanecarbonyl chloride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to yield high purity FTC in good yields.
Wissenschaftliche Forschungsanwendungen
FTC has been extensively studied for its potential applications in various fields. In medicinal chemistry, FTC has been evaluated for its antitumor and antiviral activities. It has been found to inhibit the replication of several viruses, including HIV, hepatitis B, and C viruses. Additionally, FTC has been shown to possess anticancer properties by inhibiting the growth of various cancer cell lines.
FTC has also been studied for its potential use in the field of organic electronics. It has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors and other electronic devices.
Eigenschaften
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(9-3-4-9)14-7-11-6-10(8-17-11)12-2-1-5-16-12/h1-2,5-6,8-9H,3-4,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIKLXJWDNXHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

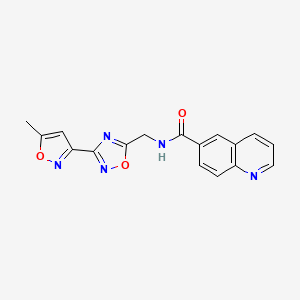
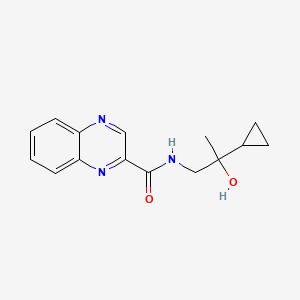
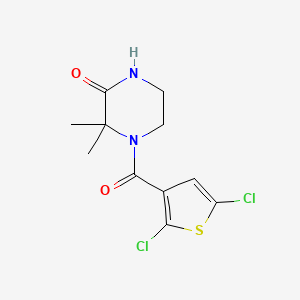
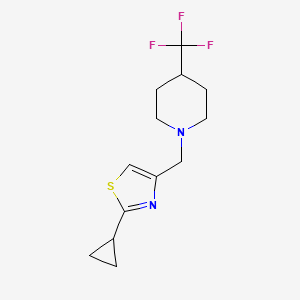
![1-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2432109.png)
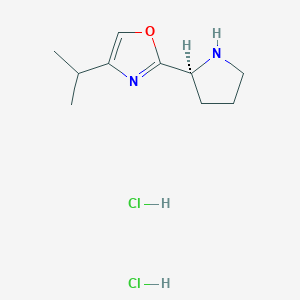
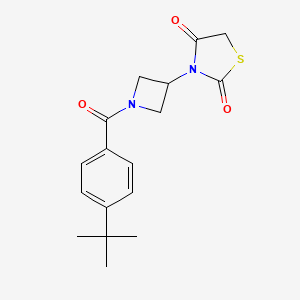
![6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2432113.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2432114.png)
